molecular formula C18H22N2O B11843575 4-Cyclohexyl-1-(cyclopropylmethyl)quinazolin-2(1H)-one

4-Cyclohexyl-1-(cyclopropylmethyl)quinazolin-2(1H)-one

Cat. No.: B11843575
M. Wt: 282.4 g/mol
InChI Key: BUCPRKGMAFJYDR-UHFFFAOYSA-N
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Description

4-Cyclohexyl-1-(cyclopropylmethyl)quinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-1-(cyclopropylmethyl)quinazolin-2(1H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Cyclohexyl Group: This step might involve the alkylation of the quinazolinone core with cyclohexyl halides under basic conditions.

    Attachment of the Cyclopropylmethyl Group: This can be done through nucleophilic substitution reactions using cyclopropylmethyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl or cyclopropylmethyl groups.

    Reduction: Reduction reactions could target the quinazolinone core or the substituent groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexylquinazolin-2(1H)-one
  • 1-(Cyclopropylmethyl)quinazolin-2(1H)-one
  • 4-Phenylquinazolin-2(1H)-one

Uniqueness

4-Cyclohexyl-1-(cyclopropylmethyl)quinazolin-2(1H)-one is unique due to the presence of both cyclohexyl and cyclopropylmethyl groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

4-cyclohexyl-1-(cyclopropylmethyl)quinazolin-2-one

InChI

InChI=1S/C18H22N2O/c21-18-19-17(14-6-2-1-3-7-14)15-8-4-5-9-16(15)20(18)12-13-10-11-13/h4-5,8-9,13-14H,1-3,6-7,10-12H2

InChI Key

BUCPRKGMAFJYDR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC4CC4

Origin of Product

United States

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